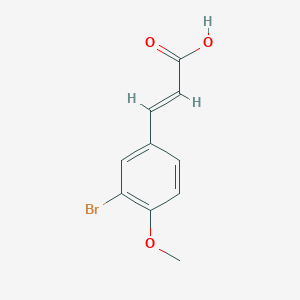
3-Bromo-4-methoxycinnamic acid
Vue d'ensemble
Description
3-Bromo-4-methoxycinnamic acid is a compound that belongs to the family of cinnamic acids, which are known for their role in plant metabolism and potential health benefits in humans. While the provided papers do not directly discuss 3-Bromo-4-methoxycinnamic acid, they do provide insights into related compounds that share structural similarities, such as methoxy groups and bromine substituents on the aromatic ring. These related compounds have been studied for their chemical properties, synthesis, and potential health benefits after consumption .
Synthesis Analysis
The synthesis of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, involves regioselective bromination, indicating that similar methods could potentially be applied to synthesize 3-Bromo-4-methoxycinnamic acid. The regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid yielded an 84% yield, suggesting that the synthesis of brominated methoxycinnamic acids can be efficient and yield high-purity products .
Molecular Structure Analysis
The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a related compound, shows that the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring. This indicates that in 3-Bromo-4-methoxycinnamic acid, similar structural features may be present, with the bromine atom likely exerting an electron-withdrawing effect .
Chemical Reactions Analysis
The chemical reactivity of related compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, has been studied using density functional theory (DFT). Reactivity descriptors such as ionization energy, hardness, and electrophilicity were determined, which could provide insights into the reactivity of 3-Bromo-4-methoxycinnamic acid. The influence of solvents on reactivity parameters was also considered, suggesting that the environment could significantly affect the chemical behavior of brominated methoxycinnamic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through various analyses. For instance, vibrational analysis and chemical reactivity descriptors of 4-bromo-3-(methoxymethoxy) benzoic acid were determined using DFT, which could be analogous to the properties of 3-Bromo-4-methoxycinnamic acid. Parameters such as molecular electrostatic potential surface, HOMO-LUMO band gap, dipole moment, polarizability, and hyperpolarizability were computed to understand the properties better, including non-linear optical properties .
Safety And Hazards
Propriétés
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHCKJFXUYPZAO-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxycinnamic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


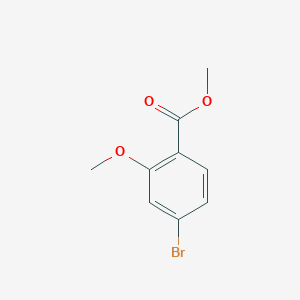
![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
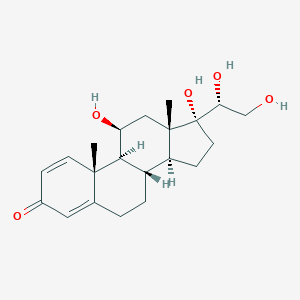
![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
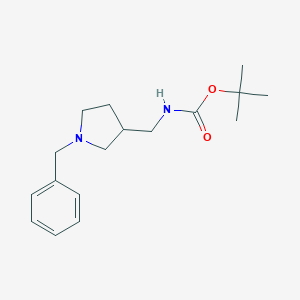
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)
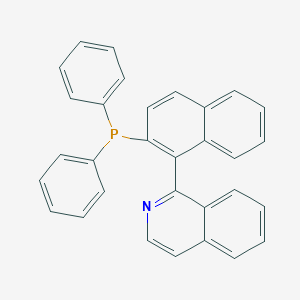
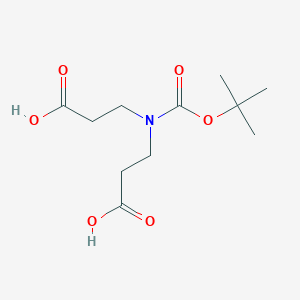
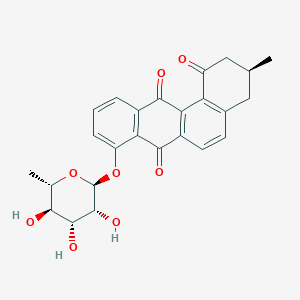
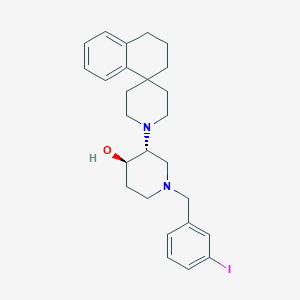
![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)
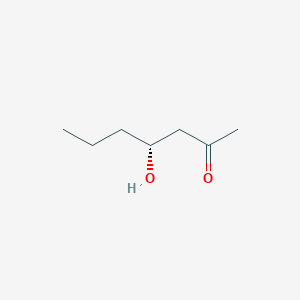
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)